Ethanone, 1-[3,4-bis(acetyloxy)-2-naphthalenyl]-
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Overview
Description
3-Acetylnaphthalene-1,2-diyl diacetate is an organic compound with the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol . It is a white to light yellow solid with a specific aroma . This compound is known for its unique chemical structure, which includes two acetoxy groups attached to a naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylnaphthalene-1,2-diyl diacetate typically involves the acetylation of naphthalene derivatives. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of 3-Acetylnaphthalene-1,2-diyl diacetate may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Acetylnaphthalene-1,2-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include naphthoquinones, hydroxylated naphthalenes, and various substituted naphthalene derivatives .
Scientific Research Applications
3-Acetylnaphthalene-1,2-diyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetylnaphthalene-1,2-diyl diacetate involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in further chemical reactions. The naphthalene ring system can interact with biological macromolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Acetylnaphthalene: Similar structure but with only one acetoxy group.
2-Acetylnaphthalene: Another naphthalene derivative with a different substitution pattern.
Naphthalene-1,2-diol: Lacks the acetoxy groups but has hydroxyl groups instead.
Uniqueness
3-Acetylnaphthalene-1,2-diyl diacetate is unique due to its dual acetoxy groups, which provide distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
52749-63-0 |
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Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(3-acetyl-2-acetyloxynaphthalen-1-yl) acetate |
InChI |
InChI=1S/C16H14O5/c1-9(17)14-8-12-6-4-5-7-13(12)15(20-10(2)18)16(14)21-11(3)19/h4-8H,1-3H3 |
InChI Key |
KQDJOQQAGDRARL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2C(=C1OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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